2-Methyl-5-(trifluoromethoxy)benzylamine

Overview

Description

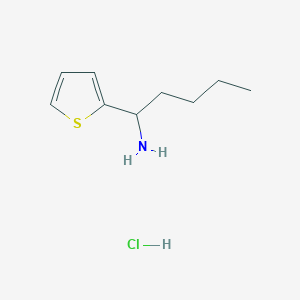

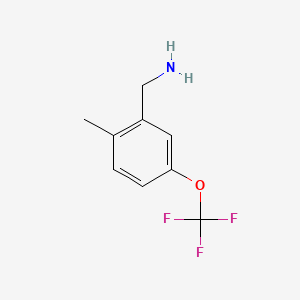

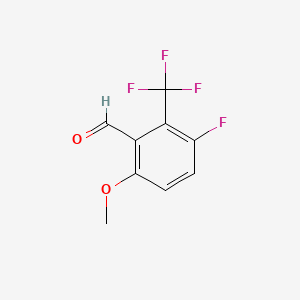

“2-Methyl-5-(trifluoromethoxy)benzylamine” is a chemical compound with the CAS Number: 1373920-87-6 . It has a molecular weight of 205.18 and its IUPAC name is [2-methyl-5-(trifluoromethoxy)phenyl]methanamine . It is a liquid in physical form .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H10F3NO . The InChI code for this compound is 1S/C9H10F3NO/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4H,5,13H2,1H3 .

Physical and Chemical Properties Analysis

“this compound” is a clear colorless to pale yellow liquid . It has a refractive index of 1.4590-1.4620 at 20°C . .

Scientific Research Applications

Mix-and-Heat Benzylation of Alcohols

- Research Insight : 2-Benzyloxy-1-methylpyridinium triflate, a stable organic salt, is effective for converting alcohols into benzyl ethers upon warming. This process offers good to excellent yields across a wide range of alcohols (Poon & Dudley, 2006).

Amine Degradation by Epoxyalkenals

- Research Insight : Amines like benzylamine can undergo Strecker type degradation by epoxyalkenals, converting into corresponding Strecker aldehydes. This reaction's extent varies based on pH, temperature, epoxyalkenal amount, and the amine involved (Zamora, Gallardo, & Hidalgo, 2006).

Synthesis of Aldopentaouronic Acid Derivative

- Research Insight : Benzylation of specific methyl esters can lead to the synthesis of crystalline, fully benzylated tetrasaccharide derivatives. This is important for understanding the structure of branched hardwood (4-O-methylglucurono)xylans (Kováč et al., 1980).

Chemoenzymatic Syntheses of Specific Compounds

- Research Insight : Benzylamine is used in chemoenzymatic syntheses of various compounds, indicating its versatility as a chemical precursor (Saotome, Ono, & Akita, 2000).

Spectrofluorimetric Determination

- Research Insight : Benzylamine serves as a fluorogenic reagent for the sensitive and selective determination of 5-hydroxyindoles (Ishida, Yamaguchi, & Nakamura, 1991).

Iron-Catalyzed Direct Amination

- Research Insight : Benzylamines, crucial in numerous pharmaceutical compounds, can be synthesized through iron-catalyzed direct coupling of benzyl alcohols with simple amines (Yan, Feringa, & Barta, 2016).

Pd(II)-Catalyzed Ortho-Trifluoromethylation

- Research Insight : Palladium-catalyzed ortho-C-H trifluoromethylation of benzylamines using an electrophilic CF3 reagent is a useful methodology in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura, Feng, Ma, & Yu, 2013).

Pd-Catalyzed Ortho-Fluorination

- Research Insight : Pd(OTf)2 catalyzed ortho-fluorination of triflamide-protected benzylamines is crucial for applications in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).

Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

- Research Insight : A protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate demonstrates the potential of 2-Methyl-5-(trifluoromethoxy)benzylamine in creating pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Safety and Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

[2-methyl-5-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHITEUBBNSNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)

![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)

![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)

![3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1405281.png)

![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)